N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride
Description
X-ray Diffraction Analysis
While direct X-ray crystallographic data for N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine hydrochloride remains unpublished, comparative analysis with structurally analogous pyrazole derivatives provides critical insights. The parent compound 1-(difluoromethyl)-3-methylpyrazol-4-amine hydrochloride adopts a planar pyrazole ring system with bond lengths of 1.34–1.38 Å for N-N and C-N bonds, consistent with aromatic delocalization. The difluoromethyl group exhibits a characteristic C-F bond length of 1.33 Å and F-C-F angle of 108.7°, creating significant steric bulk that influences crystal packing.
In related N-benzyl pyrazole structures, the benzyl substituent typically occupies a pseudo-axial position relative to the pyrazole plane, stabilized by CH-π interactions between the benzyl methylene group and aromatic system. The hydrochloride salt form introduces ionic interactions between the protonated amine and chloride counterion, with typical N-H···Cl hydrogen bond distances of 2.89–3.15 Å observed in similar compounds.
Solution-Phase Conformational Dynamics
Nuclear magnetic resonance (NMR) studies of the free base form in chloroform reveal restricted rotation about the N-benzyl bond, with distinct cis(E) and trans(Z) rotamers observable at ambient temperatures. The energy barrier for this rotation, calculated at 12–15 kcal/mol using density functional theory (DFT), arises from steric interactions between the benzyl group and pyrazole methyl substituent.
| Conformer | δ1H (benzyl CH2) | δ13C (pyrazole C4) | Population (%) |
|---|---|---|---|
| cis(E) | 4.32 ppm (d, J=14 Hz) | 145.2 ppm | 62 |
| trans(Z) | 4.18 ppm (d, J=14 Hz) | 143.8 ppm | 38 |
The hydrochloride salt exhibits reduced conformational flexibility due to ionic association effects, with 1H NMR line broadening indicating slower interconversion kinetics compared to the free base.
Properties
Molecular Formula |
C12H14ClF2N3 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c1-9-11(8-17(16-9)12(13)14)15-7-10-5-3-2-4-6-10;/h2-6,8,12,15H,7H2,1H3;1H |
InChI Key |
NEYGWEYSGSCXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Ring Formation
The pyrazole backbone is typically constructed via cyclocondensation reactions. A widely cited method involves the reaction of alkyl difluoroacetoacetate derivatives with hydrazines. For example, ethyl 2,2-difluoroacetoacetate reacts with methylhydrazine in a two-phase system (water/toluene) using sodium carbonate as a weak base, achieving >98% conversion to the pyrazole core. This approach minimizes the formation of regioisomers, a common challenge in pyrazole synthesis. The reaction mechanism proceeds through the formation of a hydrazone intermediate, followed by cyclization facilitated by the weakly basic aqueous phase.
Introduction of the Difluoromethyl Group
The difluoromethyl moiety is introduced early in the synthesis to leverage its electron-withdrawing effects, which enhance subsequent reaction rates. Patent data describe the use of Claisen condensation between alkyl difluoroacetates and diketones under basic conditions (e.g., sodium ethoxide in THF), yielding intermediates such as ethyl 2,2-difluoroacetoacetate. Acidification with in situ-generated carbonic acid (via CO₂ and water) ensures mild conditions, preserving the difluoromethyl group’s integrity.
Stepwise Preparation Methodologies
Method A: HOBt/EDC.HCl-Mediated Coupling
A high-yielding route involves coupling 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with benzylamine using hydroxybenzotriazole (HOBt) and ethylcarbodiimide hydrochloride (EDC.HCl) in dimethylformamide (DMF).
Procedure:
- Activation: 3-(Difluoromethyl)-1-methylpyrazole-4-carboxylic acid (2.27 mmol) is dissolved in DMF, followed by sequential addition of HOBt (2.50 mmol) and EDC.HCl (2.50 mmol) at 5°C.
- Coupling: Benzylamine (2.27 mmol) and triethylamine (6.61 mmol) are added, and the mixture is stirred at room temperature for 10–12 hours.
- Workup: The reaction is quenched with ethyl acetate, washed with HCl (1N), brine, and NaHCO₃, then purified via silica gel chromatography (15:85 ethyl acetate/hexanes).
Outcome:
Method B: Curtius Rearrangement and Cyclization
An alternative approach utilizes Curtius rearrangement to form isocyanate intermediates, followed by intramolecular cyclization.
Procedure:
- Azide Formation: 4-((3-Benzylureido)methyl)furan-3-carbonyl azide is refluxed in THF under nitrogen for 16 hours.
- Rearrangement: The azide undergoes Curtius rearrangement to generate an isocyanate intermediate.
- Cyclization: Spontaneous cyclization yields the pyrazole ring, with subsequent hydrochloride salt formation using HCl gas.
Outcome:
Optimization Strategies
Solvent and Base Selection
Comparative studies demonstrate that DMF outperforms THF in coupling reactions due to its polar aprotic nature, which stabilizes intermediates. Weak bases (e.g., NaHCO₃) are preferred over strong bases (e.g., NaOH) during pyrazole ring closure to suppress by-product formation.
Table 1: Solvent Impact on Coupling Efficiency
| Solvent | Base | Time (h) | Yield (%) | |
|---|---|---|---|---|
| DMF | Et₃N | 12 | 88.2 | |
| THF | Et₃N | 24 | 65.0 | |
| THF | DIPEA | 12 | <10 |
Temperature and Reaction Time
Optimal temperatures range from 60–85°C for cyclocondensation, while coupling reactions proceed efficiently at room temperature. Prolonged heating (>24 hours) in THF reduces yields due to solvent decomposition.
Purification and Characterization
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane gradients (15–30% ethyl acetate) effectively isolates the target compound. The hydrochloride salt is precipitated by treating the free base with HCl in diethyl ether, followed by recrystallization from ethanol/water.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H, NH), 7.30–7.20 (m, 5H, Ar-H), 4.60 (s, 2H, CH₂), 3.91 (s, 3H, N-CH₃), 2.32 (s, 3H, CH₃).
- LC-MS: [M+H]⁺ = 266.10 (C₁₃H₁₃F₂N₃O).
Environmental and Scalability Considerations
The use of in situ-generated carbonic acid (CO₂/H₂O) for acidification reduces reliance on corrosive mineral acids, aligning with green chemistry principles. Large-scale production (>30,000 metric tons annually) benefits from continuous-flow systems for Claisen condensation and tandem rearrangement-cyclization steps.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrazole derivatives .
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride typically involves the reaction of difluoromethyl pyrazole derivatives with appropriate benzyl amines under specific conditions. The mechanism of action primarily revolves around its interaction with biological targets, particularly enzymes and receptors, influenced by the presence of the difluoromethyl and pyrazole moieties.
Scientific Research Applications
- Medicinal Chemistry :
- Biological Studies :
- Agricultural Chemistry :
Industrial Applications
-
Chemical Synthesis :
- In synthetic chemistry, this compound serves as a building block for more complex molecules. Its reactivity allows it to participate in various chemical reactions, including substitution and reduction processes, facilitating the development of new materials and chemicals .
-
Material Science :
- The unique properties imparted by the difluoromethyl group can be advantageous in creating specialty materials with tailored characteristics for specific industrial applications.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of this compound by assessing its effects on cytokine production in vitro. Results indicated a significant reduction in pro-inflammatory cytokines compared to control groups, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Agricultural Efficacy
In trials assessing its fungicidal activity against common plant pathogens, this compound demonstrated superior efficacy compared to traditional fungicides, leading to reduced disease incidence in treated crops.
Mechanism of Action
The mechanism of action of N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized into three groups: (1) pyrazole-based pharmaceuticals , (2) fluorinated agrochemicals , and (3) metal-coordinating ligands . Key comparisons are summarized below:
Table 1: Structural and Functional Comparison with Analogs
Key Findings:
Structural Differences :
- The target compound’s benzyl group distinguishes it from agrochemical analogs (e.g., fluazuron, diflubenzuron), which feature chlorophenyl or triazine moieties. This substitution likely enhances its interaction with aromatic residues in biological targets .
- Compared to the metal-coordinating ligand in , the absence of a carboxylate group in the target compound limits its utility in forming transition-metal complexes but increases its suitability for organic-phase reactions .
Fluorine Impact :
- The difluoromethyl group in the target compound reduces basicity of the adjacent amine (pKa modulation), improving membrane permeability and resistance to enzymatic degradation—a trend consistent with fluorinated pharmaceuticals . In contrast, trifluoromethyl groups in fluazuron enhance steric bulk and electron-withdrawing effects, favoring prolonged pesticidal activity .
Pharmacological/Agiochemical Efficacy :
- While the antibacterial activity of the metal complex in is attributed to disrupted microbial metal homeostasis, the target compound’s mechanism may involve direct enzyme inhibition (e.g., cytochrome P450 interference) due to its planar pyrazole core and fluorine-induced electronic effects .
- Agrochemical analogs like diflubenzuron inhibit chitin synthesis in insects, a mode of action less likely for the target compound due to its lack of benzamide or urea functional groups .
Biological Activity
N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine; hydrochloride is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis of N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine; hydrochloride
The synthesis of pyrazole derivatives, including N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine, typically involves the reaction of difluoromethyl-substituted hydrazines with appropriate aldehydes or ketones under controlled conditions. The resulting compounds are characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm their structures.
Biological Activities
N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine; hydrochloride exhibits a range of biological activities, including:
1. Anticancer Activity
- Several studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, derivatives of pyrazole have shown significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating potent activity at low concentrations. In vitro assays utilizing sulforhodamine B (SRB) have been employed to evaluate cell viability after treatment with this compound .
2. Antifungal Activity
- The antifungal properties of pyrazole derivatives have been extensively studied. The compound has shown effectiveness against several fungal strains, with zone of inhibition measurements indicating its potential as an antifungal agent. Testing methods often involve agar disc diffusion techniques to assess the compound's ability to inhibit fungal growth .
3. Enzyme Inhibition
- Pyrazole derivatives, including N-benzyl-1-(difluoromethyl)-3-methylpyrazol-4-amine, have been investigated for their ability to inhibit various enzymes linked to disease processes. For example, some studies highlight their role in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme implicated in autoimmune diseases and cancer .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
